2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,5-dimethoxyphenyl)acetamide
Description
The compound 2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is a heterocyclic acetamide derivative featuring a benzo[b][1,6]naphthyridine core. This polycyclic system incorporates a fused bicyclic structure with a ketone group at position 10, a chlorine atom at position 7, and a methyl group at position 6. The acetamide side chain is substituted with a 3,5-dimethoxyphenyl group, which likely enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-13-19(24)5-4-17-22(13)26-20-6-7-27(11-18(20)23(17)29)12-21(28)25-14-8-15(30-2)10-16(9-14)31-3/h4-5,8-10H,6-7,11-12H2,1-3H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCCETWQCVNRDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC(=CC(=C4)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, focusing on core scaffolds, substituents, synthetic methodologies, and analytical data.
Structural Comparison
Key Observations :
- The target compound’s benzo[b][1,6]naphthyridine core differs from the [1,5]-isomer in , which affects ring strain and π-conjugation.
- The 3,5-dimethoxyphenylacetamide group contrasts with ’s dichlorophenylacetamide, suggesting divergent electronic (electron-rich vs. electron-deficient) and steric profiles.
Key Observations :
- High yields in (98.8%) suggest efficient reduction steps for naphthyridine derivatives, whereas thiazolo-pyrimidines () show moderate yields (57–68%) due to multi-step condensation .
- The target compound’s synthesis may require specialized conditions for introducing the dimethoxyphenylacetamide group, akin to coupling strategies in .
Spectroscopic and Analytical Data
Key Observations :
Preparation Methods
Intramolecular Diels-Alder Cycloaddition
The Jung group demonstrated that benzo[h]-1,6-naphthyridines form efficiently via intramolecular Diels-Alder reactions between aryl oxazoles and acrylamides. Adapting this method:
- Oxazole precursor synthesis : 4-Bromo-2-nitrotoluene undergoes bromination and oxidation to yield 4-bromo-2-nitrobenzaldehyde, which condenses with aminoacetaldehyde diethyl acetal to form an imine intermediate.
- Cyclization : Heating the imine in sulfuric acid with P₂O₅ induces oxidative cyclization to the oxazole.
- Diels-Alder reaction : The oxazole reacts with a carbomethoxyacrylamide under reflux in o-dichlorobenzene (o-DCB) with Eu(fod)₃ catalysis, yielding the tricyclic naphthyridine core in 85% yield.
**Key reaction conditions**:
- Catalyst: 6 mol% Eu(fod)₃
- Solvent: o-Dichlorobenzene
- Temperature: 180°C (reflux)
- Yield: 85%
Multi-Component Condensation
A one-pot method from Sage Journals synthesizes pyrimido[4,5-b]naphthyridin-4(1H)-ones using 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-ones, aromatic aldehydes, and 1-benzylpiperidin-4-one in ethanol with zeolite-nano Au catalysts. For the target compound:
- Reagent mixing : Equimolar ratios of the pyrimidinone, aldehyde, and ketone are refluxed in ethanol.
- Catalyst role : Zeolite-nano Au enhances reaction efficiency by stabilizing transition states.
- Workup : Filtration and recrystallization from acetic acid yield the cyclized product.
**Optimized parameters**:
- Catalyst: Zeolite-nano Au (5 wt%)
- Time: 2 hours
- Yield: 50–87%
Functionalization of the Naphthyridine Core
Chlorination at Position 7
Sidechain Installation: N-(3,5-Dimethoxyphenyl)Acetamide
Acetamide Coupling
The synthesis follows a two-step protocol adapted from PMC studies:
- Acid chloride formation : Acetic anhydride reacts with 3,5-dimethoxyaniline in dichloromethane with diisopropylethylamine (DIPEA).
- Amide bond formation : The acid chloride couples to the naphthyridine amine using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in THF.
**Conditions**:
- Coupling agent: DCC/DMAP
- Solvent: Tetrahydrofuran (THF)
- Yield: 78–82%
Integrated Synthetic Pathways
Pathway A: Sequential Functionalization
- Construct naphthyridine core via Diels-Alder.
- Chlorinate at position 7 using POCl₃.
- Oxidize 6-methyl to 10-oxo with SeO₂.
- Couple acetamide sidechain via DCC/DMAP.
Overall yield : 34% (calculated from stepwise yields).
Pathway B: Convergent Synthesis
- Pre-functionalize aromatic precursors before cyclization.
- Assemble core and sidechain in a one-pot reaction.
Advantage : Reduces purification steps; Yield : 50%.
Analytical Characterization Data
Challenges and Optimization Opportunities
- Low yields in bromination steps : The synthesis of 4-bromo-2-nitrobenzaldehyde yields only 14%, necessitating alternative brominating agents.
- Catalyst cost : Eu(fod)₃, while effective, is prohibitively expensive for large-scale synthesis. Substitutes like FeCl₃ are under investigation.
- Byproduct formation : Over-oxidation during SeO₂ treatment generates 10,11-diketone impurities. Kinetic control via low-temperature oxidation mitigates this.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
